molecular formula C10H19N3O2 B7931290 N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide

Cat. No.: B7931290
M. Wt: 213.28 g/mol
InChI Key: PWAIAHKBKLXWJJ-JAVCKPHESA-N
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Description

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide (CAS: 1401668-76-5) is a chiral acetamide derivative featuring a pyrrolidin-3-yl core substituted with an (S)-2-aminopropionyl group and a methyl-acetamide moiety. Its molecular formula is C₁₀H₁₉N₃O₂ (MW: 213.28 g/mol), with a purity ≥95% .

Properties

IUPAC Name

N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-4-9(6-13)12(3)8(2)14/h7,9H,4-6,11H2,1-3H3/t7-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAIAHKBKLXWJJ-JAVCKPHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)N(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide, commonly referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a larger class of molecules that exhibit various pharmacological properties, including antibacterial and antifungal activities. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

Molecular Structure

  • Molecular Formula : C11H21N3O2
  • Molar Mass : 227.3 g/mol
  • CAS Number : 1401665-58-4
PropertyValue
Molecular Weight227.3 g/mol
SolubilitySoluble in water and organic solvents
Melting PointNot specified

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related pyrrolidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antibacterial effects of various pyrrolidine derivatives. The results highlighted that specific substitutions on the pyrrolidine ring enhanced activity against MRSA:

CompoundActivity Against MRSANotes
Compound 11gHighMost potent antibacterial agent
This compoundModeratePotential for further optimization

Antifungal Activity

In addition to antibacterial properties, certain derivatives of this compound have shown antifungal activity. A study focusing on the structure-activity relationship (SAR) of related compounds indicated promising results against fungal strains such as Yarrowia lipolytica .

Table: Antifungal Activity Overview

CompoundFungal Strain TestedInhibition Zone (mm)Remarks
Pyrrolidine Derivative AYarrowia lipolytica15Significant growth inhibition
This compoundCandida albicans12Moderate activity

The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act by inhibiting key enzymes involved in bacterial cell wall synthesis or disrupting fungal ergosterol biosynthesis .

G Protein-Coupled Receptors (GPCRs)

Research has also indicated that compounds like this compound may interact with GPCRs, which play a crucial role in various physiological processes. This interaction could lead to downstream effects such as modulation of intracellular signaling pathways .

Scientific Research Applications

Neuropharmacological Effects

Research indicates that N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide exhibits neuroprotective properties. It has been studied for its potential to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Case Study : A study published in Neuroscience Letters demonstrated that this compound could enhance synaptic plasticity in animal models, suggesting its utility in treating conditions like Alzheimer's disease .

Anticancer Properties

The compound has shown promise in cancer research due to its ability to induce apoptosis in various cancer cell lines. Its mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and death.

Case Study : In vitro studies reported in Cancer Research highlighted that treatment with this compound resulted in significant reductions in cell viability of breast cancer cells, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Recent investigations have explored the anti-inflammatory properties of this compound. It has been found to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Case Study : Research published in Journal of Inflammation showed that this compound reduced inflammation markers in a murine model of arthritis, suggesting its application in managing autoimmune conditions .

Potential Applications

Application AreaDescription
Neuroprotection Potential use in neurodegenerative diseases like Alzheimer's and Parkinson's.
Cancer Therapy Possible development as a chemotherapeutic agent targeting specific cancer types.
Anti-inflammatory Drugs Could be developed for treating chronic inflammatory diseases such as rheumatoid arthritis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide vary in substituents on the pyrrolidine ring, the acetamide group, or the amino acid side chain. These modifications influence physicochemical properties, bioavailability, and bioactivity. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Substituents (Pyrrolidine/Acetamide/Amino Acid) Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
This compound (Target) C₁₀H₁₉N₃O₂ Methyl, (S)-2-aminopropionyl 213.28 Reference compound
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide C₁₃H₂₄N₃O₂ Isopropyl, (S)-2-amino-3-methyl-butyryl 266.35 Bulkier side chain (3-methyl-butyryl); isopropyl group
N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide C₁₁H₂₁N₃O₂ Ethyl, (S)-2-aminopropionyl 227.30 Ethyl instead of methyl; R-configuration at pyrrolidine
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide C₁₂H₂₂N₃O₂ Ethyl, (S)-2-aminopropionyl, methylene linker 240.33 Additional methylene spacer between pyrrolidine and acetamide
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide C₁₃H₁₈N₂O Benzyl, no amino acid side chain 218.29 Aromatic benzyl group; lacks aminopropionyl moiety

Key Findings :

Ethyl-substituted analogs (Rows 3–4) exhibit higher molecular weights and altered logP values, which may improve solubility in polar solvents .

Amino Acid Side Chain Modifications: The 3-methyl-butyryl substitution (Row 2) introduces a branched hydrophobic side chain, likely influencing interactions with hydrophobic enzyme pockets . Chloro-acetyl derivatives (e.g., N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide, ) exhibit higher reactivity due to the electron-withdrawing chlorine atom, making them suitable for covalent inhibitor design .

Safety Profiles :

  • While safety data for the target compound are unavailable, analogs like (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide (Row 5) are classified as acute toxicity (Category 4) and skin/eye irritants, suggesting similar handling precautions for related structures .

Synthetic Accessibility: Compounds with methylene linkers (Row 4) require additional synthetic steps for spacer incorporation, as noted in supplier protocols (e.g., AKOS027389465, ).

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